2-cyano-2-[2-(4-methoxyphenyl)-6-methylchromen-4-ylidene]-N-(oxolan-2-ylmethyl)acetamide
Overview
Description
2-cyano-2-[2-(4-methoxyphenyl)-6-methylchromen-4-ylidene]-N-(oxolan-2-ylmethyl)acetamide is a complex organic compound that belongs to the class of cyanoacetamides This compound is characterized by the presence of a cyano group, a chromenylidene moiety, and an oxolan-2-ylmethyl group
Preparation Methods
The synthesis of 2-cyano-2-[2-(4-methoxyphenyl)-6-methylchromen-4-ylidene]-N-(oxolan-2-ylmethyl)acetamide can be achieved through various methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide compounds . Another method involves stirring the reactants without solvent at elevated temperatures, followed by cooling to room temperature . Industrial production methods may involve solvent-free reactions or the use of transition-metal catalysts to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
2-cyano-2-[2-(4-methoxyphenyl)-6-methylchromen-4-ylidene]-N-(oxolan-2-ylmethyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The cyano group and the chromenylidene moiety make this compound reactive towards nucleophiles and electrophiles. Common reagents used in these reactions include triethylamine, ethanol, and various transition-metal catalysts . Major products formed from these reactions include heterocyclic compounds such as thiophenes and pyridines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of novel heterocyclic compounds with potential biological activities . In biology and medicine, derivatives of this compound have been studied for their antimicrobial, anticancer, and anti-inflammatory properties . Additionally, it has applications in the pharmaceutical industry for the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of 2-cyano-2-[2-(4-methoxyphenyl)-6-methylchromen-4-ylidene]-N-(oxolan-2-ylmethyl)acetamide involves its interaction with various molecular targets and pathways. The cyano group and the chromenylidene moiety are key functional groups that enable the compound to participate in various biochemical reactions. These interactions can lead to the inhibition of specific enzymes or the modulation of signaling pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar compounds to 2-cyano-2-[2-(4-methoxyphenyl)-6-methylchromen-4-ylidene]-N-(oxolan-2-ylmethyl)acetamide include other cyanoacetamides and chromenylidene derivatives. For example, 2-cyano-N-(4-methoxyphenyl)acetamide and 2-cyano-4’-methylbiphenyl are structurally related compounds that share similar reactivity and applications . the presence of the oxolan-2-ylmethyl group in this compound imparts unique properties, making it a valuable compound for specific synthetic and biological applications .
Properties
IUPAC Name |
2-cyano-2-[2-(4-methoxyphenyl)-6-methylchromen-4-ylidene]-N-(oxolan-2-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c1-16-5-10-23-21(12-16)20(13-24(31-23)17-6-8-18(29-2)9-7-17)22(14-26)25(28)27-15-19-4-3-11-30-19/h5-10,12-13,19H,3-4,11,15H2,1-2H3,(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLBWRFWETVILY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=C(C#N)C(=O)NCC3CCCO3)C4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601109451 | |
Record name | 2-Cyano-2-[2-(4-methoxyphenyl)-6-methyl-4H-1-benzopyran-4-ylidene]-N-[(tetrahydro-2-furanyl)methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601109451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
554427-30-4 | |
Record name | 2-Cyano-2-[2-(4-methoxyphenyl)-6-methyl-4H-1-benzopyran-4-ylidene]-N-[(tetrahydro-2-furanyl)methyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=554427-30-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Cyano-2-[2-(4-methoxyphenyl)-6-methyl-4H-1-benzopyran-4-ylidene]-N-[(tetrahydro-2-furanyl)methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601109451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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